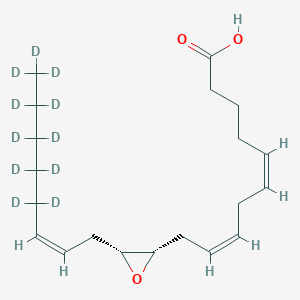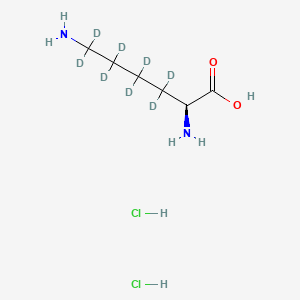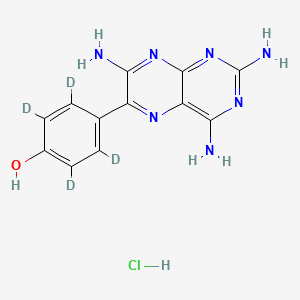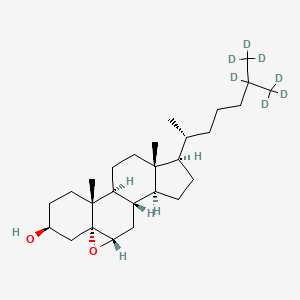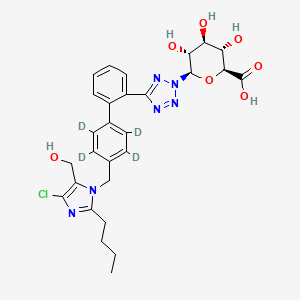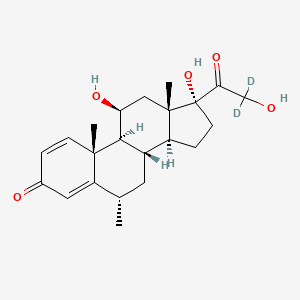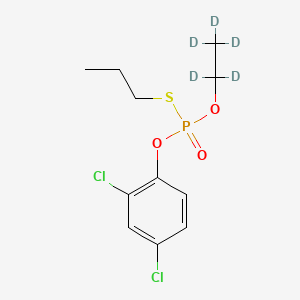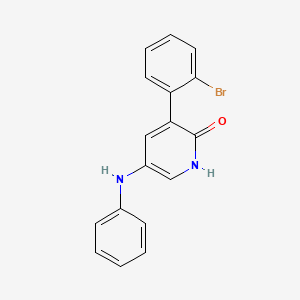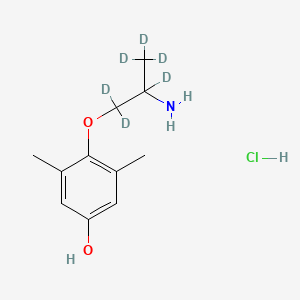
4-Hydroxy Mexiletine-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Mexiletine-d6 (hydrochloride) is a deuterated analog of 4-Hydroxy Mexiletine hydrochloride. It is a labeled compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and pharmacokinetic studies. This compound is a metabolite of Mexiletine, an antiarrhythmic agent used to treat ventricular arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Mexiletine-d6 (hydrochloride) involves the introduction of deuterium atoms into the Mexiletine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable solvent, such as deuterated methanol or ethanol, and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4-Hydroxy Mexiletine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Mexiletine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs of Mexiletine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated analogs of Mexiletine.
Substitution: Formation of various substituted derivatives of 4-Hydroxy Mexiletine-d6.
Aplicaciones Científicas De Investigación
4-Hydroxy Mexiletine-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Mexiletine and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Mexiletine .
Mecanismo De Acción
4-Hydroxy Mexiletine-d6 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, thereby decreasing the excitability of cardiac cells. The compound achieves this by binding to sodium channels and blocking their activity, which is crucial for its antiarrhythmic properties .
Comparación Con Compuestos Similares
Similar Compounds
Mexiletine hydrochloride: The non-deuterated analog of 4-Hydroxy Mexiletine-d6 (hydrochloride).
Lidocaine: Another antiarrhythmic agent with a similar mechanism of action.
Procainamide: An antiarrhythmic agent with different electrophysiological properties compared to Mexiletine.
Uniqueness
4-Hydroxy Mexiletine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
Clave InChI |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=C(C=C1C)O)C)N.Cl |
SMILES canónico |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


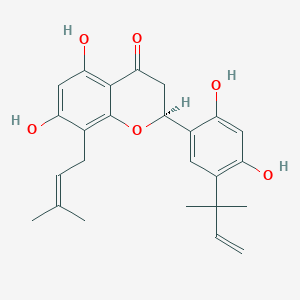
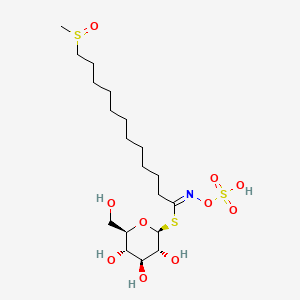
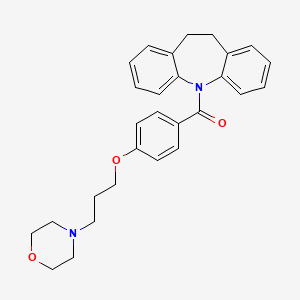
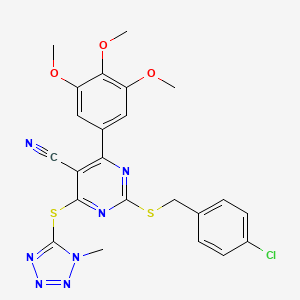
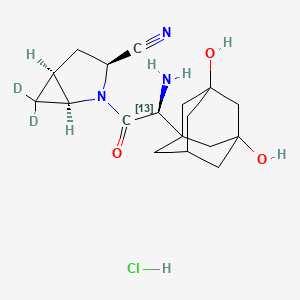
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
